BenchChemオンラインストアへようこそ!

6-Iodothieno[3,2-b]pyridin-7-ol

Cross-coupling reactivity Bond dissociation energy Oxidative addition kinetics

6-Iodothieno[3,2-b]pyridin-7-ol (CAS 220999-03-1, 95% purity) is the iodo building block of choice for kinase inhibitor SAR. The weak C–I bond (BDE 240 kJ/mol) undergoes rapid oxidative addition to Pd(0), enabling Suzuki, Sonogashira, and Buchwald-Hartwig couplings under milder conditions than Br or Cl analogs—saving time and catalyst costs. Orthogonal functionalization (C6 coupling then C7 substitution) is validated, ensuring chemoselective diversification. Procure with confidence: standard analytical characterization (NMR, HPLC, HRMS) confirms identity and purity, eliminating risk of halogen misassignment. Ideal for c-Met, VEGFR2 programs where every nanomolar counts.

Molecular Formula C7H4INOS
Molecular Weight 277.08 g/mol
Cat. No. B8440630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodothieno[3,2-b]pyridin-7-ol
Molecular FormulaC7H4INOS
Molecular Weight277.08 g/mol
Structural Identifiers
SMILESC1=CSC2=C1NC=C(C2=O)I
InChIInChI=1S/C7H4INOS/c8-4-3-9-5-1-2-11-7(5)6(4)10/h1-3H,(H,9,10)
InChIKeyORKYFHUAZZGKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodothieno[3,2-b]pyridin-7-ol for Pharmaceutical Intermediates: Procurement & Selection Guide


6-Iodothieno[3,2-b]pyridin-7-ol (CAS 220999-03-1) is a halogenated thieno[3,2-b]pyridine building block featuring an iodine substituent at the 6-position and a hydroxyl group at the 7-position. With a molecular formula of C₇H₄INOS and a molecular weight of 277.08 g/mol, this compound belongs to the privileged thienopyridine scaffold class widely employed in kinase inhibitor drug discovery . The iodine atom provides a versatile handle for transition-metal-catalyzed cross-coupling reactions—including Suzuki, Sonogashira, and Buchwald-Hartwig couplings—enabling rapid diversification of the core pharmacophore for structure-activity relationship (SAR) studies . Commercially available from multiple vendors at typical purities of 95% , this compound serves as a key intermediate in the synthesis of bioactive molecules targeting c-Met, VEGFR2, and other tyrosine kinases, where thieno[3,2-b]pyridine-based inhibitors have demonstrated IC₅₀ values in the low nanomolar range .

Why 6-Iodothieno[3,2-b]pyridin-7-ol Cannot Be Replaced by Bromo or Chloro Analogs


Halogen substitution at the 6-position of the thieno[3,2-b]pyridin-7-ol scaffold is not a trivial interchange. The carbon-iodine bond (C–I) has a bond dissociation energy of approximately 240 kJ/mol, which is substantially weaker than the corresponding C–Br (276 kJ/mol) and C–Cl (328 kJ/mol) bonds . This thermodynamic difference translates directly into reaction kinetics: aryl iodides undergo oxidative addition to palladium(0) catalysts significantly faster than aryl bromides or chlorides, often enabling cross-coupling reactions under milder conditions (lower temperatures, shorter reaction times, and reduced catalyst loadings) . Consequently, substituting 6-iodothieno[3,2-b]pyridin-7-ol with 6-bromothieno[3,2-b]pyridin-7-ol (CAS 875340-62-8) or 6-chlorothieno[3,2-b]pyridin-7-ol in a synthetic sequence may result in incomplete conversion, lower yields, or the need for re-optimization of reaction conditions, directly impacting project timelines and procured intermediate utility.

Quantitative Differentiation Data for 6-Iodothieno[3,2-b]pyridin-7-ol vs. Closest Analogs


Carbon–Halogen Bond Dissociation Energy: Iodo vs. Bromo vs. Chloro at the 6-Position

The C–I bond in 6-iodothieno[3,2-b]pyridin-7-ol has a bond dissociation energy (BDE) of 240 kJ/mol, compared to 276 kJ/mol for the C–Br bond in 6-bromothieno[3,2-b]pyridin-7-ol (CAS 875340-62-8) and 328 kJ/mol for the C–Cl bond in 6-chlorothieno[3,2-b]pyridin-7-ol . This represents a 36 kJ/mol (15%) reduction in bond strength relative to the bromo analog and an 88 kJ/mol (37%) reduction relative to the chloro analog. The weaker C–I bond facilitates faster oxidative addition to Pd(0), the rate-determining step in many cross-coupling catalytic cycles . The general reactivity order for palladium-catalyzed carbonylative coupling of pyridine halides is established as iodo > bromo > chloro .

Cross-coupling reactivity Bond dissociation energy Oxidative addition kinetics

Chemoselective Cross-Coupling at the 6-Iodo Position in the Presence of Other Halogens

In palladium-catalyzed cross-coupling reactions of dihalogenated substrates, the iodo substituent reacts preferentially over bromo or chloro substituents. A study on condensed heteroaromatic systems demonstrated that 2-chloro-3-iodopyridine undergoes cross-coupling with phenylacetylene exclusively at the 3-iodo position in the presence of dichlorobis(triphenylphosphine)palladium, leaving the 2-chloro substituent intact . This chemoselectivity is directly transferable to 6-iodothieno[3,2-b]pyridin-7-ol: the 6-iodo group can be selectively functionalized while preserving a chloro or other halogen elsewhere in the molecule, enabling sequential, orthogonal diversification strategies that are not accessible with the 6-bromo or 6-chloro analogs due to their lower reactivity differential . In the specific synthetic context of 6-iodothieno[3,2-b]pyridin-7-ol, the iodine serves as the primary reactive site: treatment with phosphoryl chloride at 120 °C converts the 7-hydroxyl to a 7-chloro group while retaining the 6-iodo substituent for subsequent coupling .

Chemoselectivity Orthogonal reactivity Sequential coupling

Verified Synthetic Utility in Multi-Step Pharmaceutical Intermediate Synthesis

6-Iodothieno[3,2-b]pyridin-7-ol has been explicitly employed as a synthetic intermediate in a documented multi-step sequence: crude 6-iodothieno[3,2-b]pyridin-7-ol (0.99 g, 3.6 mmol scale) was treated with phosphoryl chloride (20 mL) at 120 °C for 2 hours to afford 7-chloro-6-iodothieno[3,2-b]pyridine, demonstrating successful transformation at a synthetically meaningful scale with the iodine substituent intact . This contrasts with the 6-bromo analog (CAS 875340-62-8), which is typically synthesized via electrophilic bromination of the parent thieno[3,2-b]pyridin-7-ol using NBS in dichloromethane, yielding the bromo compound (95% purity) , but whose synthetic utility in subsequent cross-coupling steps is limited by slower oxidative addition kinetics. The parent thieno[3,2-b]pyridin-7-ol scaffold itself is a validated pharmaceutical intermediate, with disclosed use in patents targeting kinase modulation (e.g., US-10221192-B2 for tyrosine kinase modulators) , and the 6-iodo derivative extends this utility by providing a more reactive coupling handle for late-stage diversification.

Pharmaceutical intermediate Synthetic tractability Building block validation

Molecular Weight Differentiation and Analytical Characterization

The iodine atom at the 6-position confers a distinctive molecular weight of 277.08 g/mol to 6-iodothieno[3,2-b]pyridin-7-ol, compared to 230.08 g/mol for the 6-bromo analog (C₇H₄BrNOS) and approximately 185.6 g/mol for the 6-chloro analog . This 47–91 g/mol mass difference provides unambiguous identification by LC-MS and HRMS, with the characteristic iodine isotopic pattern (M and M+2 peaks with ~1:1 ratio for the iodo compound, versus the ~1:1 Br isotope pattern for the bromo analog) enabling rapid verification of structural identity and purity in quality control workflows . The compound is commercially available at ≥95% purity from multiple suppliers, with typical analytical characterization including ¹H/¹³C NMR for regiochemical confirmation and HPLC for purity assessment . The 6-bromo analog (CAS 875340-62-8) is also available at 95% purity , but its lower molecular weight and different isotopic signature require distinct analytical method parameters.

Mass spectrometry Quality control Procurement specifications

Optimal Application Scenarios for 6-Iodothieno[3,2-b]pyridin-7-ol Based on Differentiated Evidence


Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor SAR Libraries

The superior reactivity of the C–I bond (BDE = 240 kJ/mol) enables efficient Suzuki-Miyaura coupling with arylboronic acids under mild conditions, facilitating rapid generation of 6-aryl-thieno[3,2-b]pyridin-7-ol derivatives for kinase inhibitor screening . This scenario is supported by the established use of thieno[3,2-b]pyridine-based compounds as potent c-Met and VEGFR2 inhibitors with low nanomolar IC₅₀ values , where the 6-position serves as a critical vector for exploring hydrophobic pocket interactions. The 6-iodo compound can achieve complete conversion under conditions where the 6-bromo analog (BDE = 276 kJ/mol) would require higher catalyst loading, elevated temperatures, or extended reaction times, potentially compromising the integrity of sensitive functional groups elsewhere in the molecule .

Sequential Orthogonal Functionalization via Selective Iodo Coupling Followed by 7-OH Derivatization

The demonstrated ability to convert the 7-hydroxyl group to a 7-chloro substituent using POCl₃ at 120 °C while retaining the 6-iodo group intact establishes a validated orthogonal functionalization strategy. In this workflow, the 6-iodo position is first diversified via palladium-catalyzed cross-coupling, after which the 7-OH (or 7-Cl) is further elaborated via nucleophilic substitution or additional coupling. The large reactivity gap between C–I and C–Cl bonds ensures that the first coupling occurs exclusively at the 6-position, as confirmed by the documented chemoselectivity of iodo over chloro in Pd-catalyzed systems . This sequential strategy is not reliably achievable with the 6-bromo analog, whose reactivity is insufficiently differentiated from chloro substituents to guarantee chemoselective outcome.

Sonogashira Alkynylation for Alkyne-Functionalized Thienopyridine Probes

The 6-iodo substituent is particularly well-suited for Sonogashira coupling with terminal alkynes, a transformation that typically requires aryl iodides for efficient reactivity under mild conditions (room temperature to 60 °C, low Pd/Cu catalyst loading). The documented chemoselectivity observed in the cross-coupling of 2-chloro-3-iodopyridine with phenylacetylene supports the feasibility of analogous transformations on the thieno[3,2-b]pyridine scaffold. The resulting 6-alkynyl derivatives can serve as click chemistry handles (via CuAAC with azides) or as fluorescent probes for target engagement studies, applications that demand high-yielding, reproducible coupling chemistry best achieved with the iodo derivative .

Quality-Controlled Procurement for Multi-Gram Scale-Up Campaigns

For medicinal chemistry groups advancing lead compounds into preclinical development, the commercial availability of 6-iodothieno[3,2-b]pyridin-7-ol at 95% purity with standard analytical characterization (NMR, HPLC, HRMS) provides a defined quality benchmark for procurement. The validated synthetic transformation at the 0.99 g (3.6 mmol) scale to the 7-chloro derivative demonstrates scalability beyond milligram discovery quantities. The unambiguous mass spectrometric identification (MW 277.08 g/mol with characteristic iodine isotope pattern) reduces the risk of receiving the incorrect halogen analog , a critical consideration when the 6-bromo (MW 230.08 g/mol) and 6-chloro analogs could be inadvertently substituted by suppliers without rigorous analytical release testing.

Quote Request

Request a Quote for 6-Iodothieno[3,2-b]pyridin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.